5-benzylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-(benzylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of thienopyrimidine derivatives, including 2-(benzylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one, typically involves the cyclization of thiophene-2-carboxamides with various reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thienopyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Chemical Reactions Analysis
2-(benzylsulfanyl)-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal . The major products formed from these reactions are thienopyrimidine derivatives, which exhibit diverse biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of thienopyrimidine derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit the activity of enzymes such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which play crucial roles in cell proliferation and survival . By inhibiting these enzymes, thienopyrimidine derivatives can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Thienopyrimidine derivatives are structurally similar to other heterocyclic compounds, such as pyrido[2,3-d]pyrimidines and pyrimidino[4,5-d][1,3]oxazines . thienopyrimidines are unique due to their sulfur-containing thiophene ring, which imparts distinct chemical and biological properties . Similar compounds include 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one and 2-(4/3-substitutedbenzyl)thieno[2,3-d]pyrimidin-4(3H)-ones .
Properties
CAS No. |
316358-02-8 |
---|---|
Molecular Formula |
C24H22N2O2S2 |
Molecular Weight |
434.6g/mol |
IUPAC Name |
5-benzylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C24H22N2O2S2/c1-24(2)13-18-19(14-28-24)30-21-20(18)22(27)26(17-11-7-4-8-12-17)23(25-21)29-15-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3 |
InChI Key |
QDCOHFWFAQYWNA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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